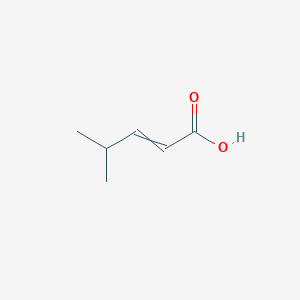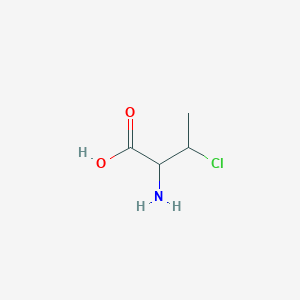
4-Methyl-2-pentenoic acid
Overview
Description
4-Methyl-2-pentenoic acid (4-MPA) is a common organic compound that is found in many natural sources, including plants, fungi, and bacteria. It is an aliphatic compound with a molecular formula of C5H8O2. 4-MPA is a key intermediate in the biosynthesis of several important molecules, such as lysine, threonine, and isoleucine. It is also used as a starting material in the synthesis of many pharmaceuticals and other organic compounds.
Scientific Research Applications
Photoisomerization in α, β-Unsaturated Carboxylic Acids : This study discussed the transformation of 4-Methyl-2-(E)-pentenoic acid into its corresponding β,γ-unsaturated isomers through irradiation, highlighting its potential in photochemical processes (Biot, Keukeleire, & Verzele, 2010).
Lithiated (E)-5-tosyl-4-pentenoic acid : This paper demonstrated the preparation of lithiated (E)-5-tosyl-4-pentenoic acid from 4-pentenoic acid, showing its use in organic synthesis (Caturla, Na´jera, & Varea, 1999).
Electrochemical Carboxylation : A method was described for producing 3-methylene-4-pentenoic acid through electrochemical carboxylation, indicating its utility in chemical synthesis (Senboku, Fujimura, Yoshikawa, Suginome, & Tokuda, 1998).
Infrared Absorption Studies of Inorganic Co-ordination Complexes : This research investigated the infrared spectra of 2-amino-4-pentenoic acid and its complexes, contributing to the understanding of inorganic coordination chemistry (Moreno, Dittmer, & Quagliano, 1960).
Synthesis of Pyrethroids Pesticides : The paper outlined an improved method for synthesizing 3,3-Dimethyl-4-pentenoic acid methyl ester, a key intermediate in pyrethroid pesticide production (Peng Chu-he, 2012).
Valproic Acid Analogues : This study synthesized and evaluated the anticonvulsant and teratogenic effects of compounds derived from valproic acid, including 4-methyl-2-n-propyl-4-pentenoic acid (Bojic, Elmazar, Hauck, & Nau, 1996).
Bromination with Sodium Bromide and Hydrogen Peroxide : This research used 4-pentenoic acid in bromination reactions, showing its utility in organic synthesis (Goodman & Detty, 2004).
Novel Polyester Building Block Synthesis : The study reports the formation of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses for potential applications in polymer chemistry (Elliot, Andersen, Tolborg, Meier, Sádaba, Daugaard, & Taarning, 2017).
Safety and Hazards
4-Methyl-2-pentenoic acid is classified as dangerous. It can cause severe skin burns and eye damage . It is harmful if swallowed and can cause metal corrosion . Safety measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Properties
IUPAC Name |
(E)-4-methylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXMQCWUWZZNC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901012 | |
| Record name | NoName_60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty fruity aroma | |
| Record name | (E,Z)-4-Methylpent-2-enoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | (E,Z)-4-Methylpent-2-enoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.960 | |
| Record name | (E,Z)-4-Methylpent-2-enoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10321-71-8, 16666-43-6 | |
| Record name | 4-Methyl-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-pentenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenoic acid, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-methylpent-2-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-PENTENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QP1933PTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyl-2-pentenoic acid in the biosynthesis of ansalactam A?
A: this compound serves as a novel, branched-chain polyketide synthase extender unit in the biosynthesis of ansalactam A. This unusual modification of the polyketide pathway results in the incorporation of an isobutyryl polyketide fragment, a distinctive feature observed for the first time in this class of natural products. [] You can find more details about ansalactam A and its biosynthetic pathway in the research paper available here: .
Q2: Can this compound be used to synthesize other biologically active compounds?
A: Yes, this compound serves as a key starting material in the total synthesis of albonoursin, a natural product. The process involves several steps, including conversion to its ethyl ester and subsequent treatment with ammonia to yield 3-isobutylidene-2,5-piperazinedione, a precursor to albonoursin. [] The complete synthesis and characterization of albonoursin is described in detail in this research paper: .
Q3: Has this compound been isolated from natural sources?
A: Yes, this compound has been isolated from the aerial parts of Angelica polymorpha Maxim for the first time, alongside other compounds. [] You can learn more about the isolation and characterization of compounds from Angelica polymorpha Maxim in this research paper: .
Q4: Are there any studies on the reactivity of this compound with benzene in the presence of catalysts?
A: Yes, research has investigated the aluminum chloride-catalyzed reactions of this compound with benzene, focusing on isomerization processes. [] While the abstract doesn't provide specific details, it highlights the importance of understanding the reactivity and potential transformations of this compound in chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















